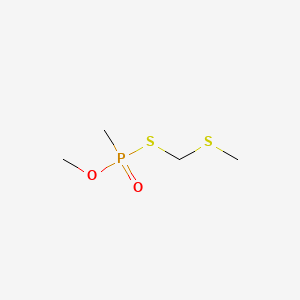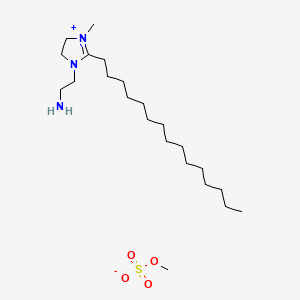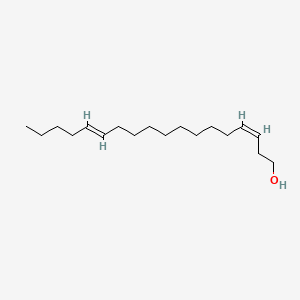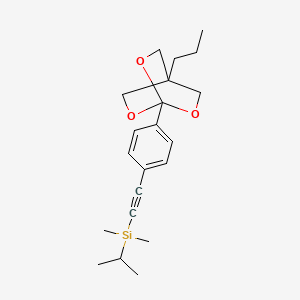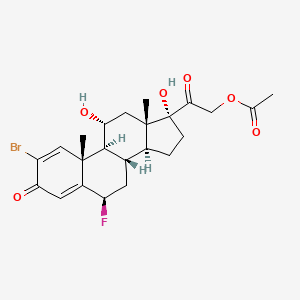
4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid is a complex organic compound with a molecular formula of C26H49N3O4. This compound is known for its unique structure, which includes multiple amine groups and a long aliphatic chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, carboxylic acids, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets .
Wirkmechanismus
The mechanism of action of 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s long aliphatic chain and multiple amine groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid include other isocrotonic acid derivatives and compounds with similar functional groups. Examples include isocrotonic acid (CAS#: 503-64-0) and other long-chain amides .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its long aliphatic chain.
Eigenschaften
CAS-Nummer |
94134-73-3 |
|---|---|
Molekularformel |
C26H49N3O4 |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
(Z)-4-[2-[2-(octadecanoylamino)ethylamino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H49N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28-22-20-27-21-23-29-25(31)18-19-26(32)33/h18-19,27H,2-17,20-23H2,1H3,(H,28,30)(H,29,31)(H,32,33)/b19-18- |
InChI-Schlüssel |
XKOTZLQWWQQTLQ-HNENSFHCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



